2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide
Description
This compound features a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, a 2-oxopyridin-1(2H)-yl core, and an N-isopropylacetamide side chain. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capacity, while the 4-fluorophenyl group enhances lipophilicity and modulates electronic interactions with biological targets. The pyridinone core may contribute to π-π stacking interactions, and the N-isopropylacetamide substituent likely improves solubility and pharmacokinetic properties compared to bulkier aromatic substituents .
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-11(2)20-15(24)10-23-9-3-4-14(18(23)25)17-21-16(22-26-17)12-5-7-13(19)8-6-12/h3-9,11H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFDYCACCYCWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a 4-fluorophenyl moiety, an oxadiazole ring, and a pyridine derivative, which are known to contribute to various biological activities.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Antimicrobial Activity : The oxadiazole and pyridine moieties are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The presence of the oxadiazole ring is often associated with anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Anti-inflammatory Effects : Compounds containing pyridine derivatives have been reported to exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related compounds. For instance, compounds similar to the target molecule demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
In vitro studies have indicated that compounds with similar structural features can inhibit cancer cell proliferation effectively. For example, one study reported IC50 values of less than 20 µM for several derivatives against A549 lung adenocarcinoma cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | <20 |
| Jurkat (Leukemia) | <15 |
Case Studies
- Case Study on Anticancer Activity : A recent investigation into a series of oxadiazole derivatives revealed that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines, suggesting that the structural features of our target compound could also lead to potent anticancer agents .
- Case Study on Antimicrobial Efficacy : Another study evaluated a related oxadiazole compound's effectiveness against a panel of bacterial strains, demonstrating promising results that suggest potential therapeutic applications for infections resistant to conventional antibiotics .
Scientific Research Applications
Structural Insights
The compound features:
- A fluorophenyl group that enhances lipophilicity and biological activity.
- An oxadiazole ring , known for its diverse pharmacological properties.
- A pyridine moiety , contributing to its ability to interact with biological targets.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:
- Anticancer Activity : Research indicates that compounds similar to this one exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms such as enzyme inhibition and receptor modulation.
Enzyme Inhibition
The compound shows promise in inhibiting specific enzymes implicated in cancer progression. For example:
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| hCA IX | 89 pM |
| hCA II | 0.75 nM |
These values suggest a strong potential for targeting tumors through metabolic pathways.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate efficacy against both Gram-positive and Gram-negative bacteria.
Agrochemical Applications
Due to its structure, the compound may also serve as a precursor for developing agrochemicals aimed at pest control or enhancing crop resistance.
Synthetic Routes
The synthesis of the compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved by cyclizing a hydrazide with a nitrile oxide.
- Introduction of Fluorophenyl and Pyridine Groups : This step often requires careful selection of reaction conditions to ensure high yield and purity.
Example Reaction Conditions
- Cyclization Reaction : Using sodium hydroxide or potassium carbonate in solvents like ethanol or acetonitrile.
Industrial Production
For large-scale production, continuous flow reactors and automated synthesis techniques may be employed to enhance efficiency and yield.
Case Studies
Several studies have focused on the biological evaluation of similar oxadiazole derivatives:
-
Anticancer Studies : A notable study synthesized various oxadiazole derivatives, including the target compound. The derivatives were screened for anticancer activity against multiple cell lines, showing promising results in inhibiting cell proliferation.
- Findings : Modifications to the oxadiazole core improved biological activity compared to existing drugs, highlighting the importance of structural diversity in drug design.
- Antimicrobial Activity Assessment : Compounds were tested against standard microbial strains, revealing significant inhibition zones compared to control groups.
Comparison with Similar Compounds
Structural Analogues with Antituberculosis Activity
Compound A : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Key Differences: Replaces the pyridinone core with a piperidine ring. Substitutes N-isopropylacetamide with a 2-methylphenylcarboxamide group.
- Activity : Demonstrates high binding affinity to Mycobacterium tuberculosis (Mtb) targets, attributed to the 4-fluorophenyl-oxadiazole motif and piperidine’s conformational flexibility .
- Pharmacokinetics : The 2-methylphenyl group may reduce solubility compared to the N-isopropylacetamide in the target compound.
Compound B : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
Chlorophenyl-Substituted Analog
Compound C : 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide
- Key Differences: Replaces 4-fluorophenyl with 4-chlorophenyl. Adds 4,6-dimethyl groups to the pyridinone core. Attaches the acetamide to a 4-isopropylphenyl group instead of a simple isopropyl chain.
- Electronic Effects : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce dipole interactions with biological targets.
Heterocyclic Derivatives with Fluorinated Motifs
Compound D: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Key Differences :
- Incorporates a chromen-4-one and pyrazolopyrimidine system.
- Uses multiple fluorophenyl groups but lacks the oxadiazole ring.
- Activity : Targets kinase enzymes, highlighting the role of fluorinated aromatic systems in selective binding. The absence of oxadiazole may limit hydrogen-bonding interactions compared to the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic and Physicochemical Properties
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 2.8 | 1 | 6 | 98 |
| Compound A | 3.5 | 1 | 5 | 85 |
| Compound C | 4.2 | 1 | 6 | 95 |
| Compound D | 3.1 | 2 | 9 | 132 |
Key Research Findings
4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity enhances target binding via dipole interactions, while chlorine’s bulkiness may hinder receptor engagement .
Pyridinone Core: Compared to piperidine (Compound A), the pyridinone’s planar structure improves π-π stacking but may reduce conformational flexibility .
Acetamide Substituents : N-isopropyl groups (target compound) balance solubility and metabolic stability better than aromatic substituents (Compound C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
